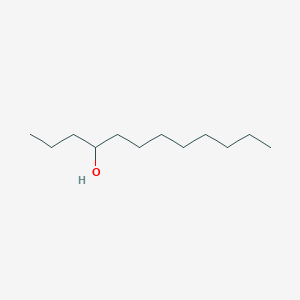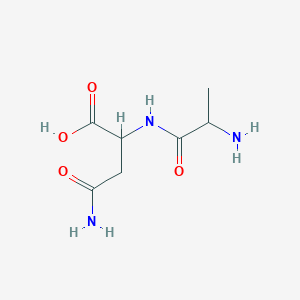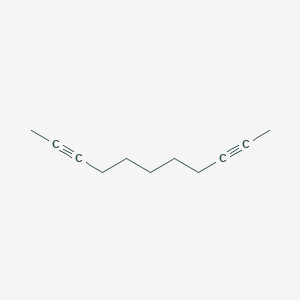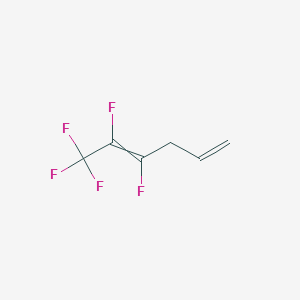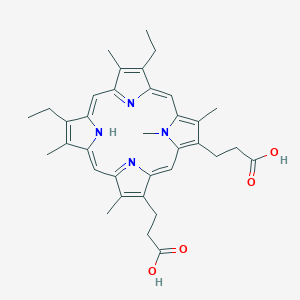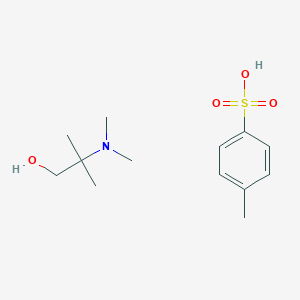
N-(1,1-dihydroxyhexadecyl)hexadecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-dihydroxyhexadecyl)hexadecanamide, also known as N-acylethanolamine acid amidase (NAAA) inhibitor, is a compound that has gained interest among scientists due to its potential therapeutic applications. This compound is a fatty acid amide that is involved in various physiological processes, including pain perception, inflammation, and lipid metabolism.
Applications De Recherche Scientifique
N-(1,1-dihydroxyhexadecyl)hexadecanamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of NAAA, an enzyme that degrades fatty acid amides such as anandamide and oleoylethanolamide. This inhibition leads to an increase in the levels of these endogenous compounds, which have been implicated in various physiological processes, including pain perception, inflammation, and lipid metabolism.
Mécanisme D'action
The mechanism of action of N-(1,1-dihydroxyhexadecyl)hexadecanamide involves the inhibition of NAAA, which leads to an increase in the levels of endogenous fatty acid amides such as anandamide and oleoylethanolamide. These compounds bind to cannabinoid and peroxisome proliferator-activated receptors, respectively, and modulate various physiological processes.
Biochemical and Physiological Effects:
N-(1,1-dihydroxyhexadecyl)hexadecanamide has been shown to have various biochemical and physiological effects. Studies have demonstrated that it can reduce pain perception, inflammation, and lipid metabolism. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1,1-dihydroxyhexadecyl)hexadecanamide in lab experiments is its specificity for NAAA inhibition. This allows for the selective modulation of endogenous fatty acid amides without affecting other physiological processes. However, one limitation is that its effects may be dependent on the concentration used, and higher concentrations may result in off-target effects.
Orientations Futures
There are several future directions for the study of N-(1,1-dihydroxyhexadecyl)hexadecanamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Studies have shown that it has neuroprotective effects and may be useful in the treatment of Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of pain and inflammation. It has been shown to reduce pain perception and inflammation, and further studies may elucidate its potential therapeutic applications in these areas. Additionally, studies may explore the use of N-(1,1-dihydroxyhexadecyl)hexadecanamide in combination with other compounds to enhance its effects and reduce any potential limitations.
Méthodes De Synthèse
The synthesis of N-(1,1-dihydroxyhexadecyl)hexadecanamide involves the reaction between hexadecanoyl chloride and 1,1-dihydroxyhexadecane in the presence of a base such as triethylamine. The resulting product is purified using column chromatography. This method has been successfully used to synthesize N-(1,1-dihydroxyhexadecyl)hexadecanamide in high yields and purity.
Propriétés
Numéro CAS |
129426-19-3 |
|---|---|
Nom du produit |
N-(1,1-dihydroxyhexadecyl)hexadecanamide |
Formule moléculaire |
C32H65NO3 |
Poids moléculaire |
511.9 g/mol |
Nom IUPAC |
N-(1,1-dihydroxyhexadecyl)hexadecanamide |
InChI |
InChI=1S/C32H65NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(34)33-32(35,36)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-30H2,1-2H3,(H,33,34) |
Clé InChI |
PBLKITKTYZYVPA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCCCCCCCCCCCCCC)(O)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NC(CCCCCCCCCCCCCCC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[2-(1H-indol-3-yl)ethylselanyl]pentanoic acid](/img/structure/B156579.png)
![4-[(2-Aminophenyl)amino]-1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]pyridinium Chloride](/img/structure/B156582.png)

